molecular formula C18H16O4 B610879 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione CAS No. 1360540-81-3

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione

Cat. No. B610879
CAS RN: 1360540-81-3
M. Wt: 296.32
InChI Key: AOCDRSSVFUCURK-UHFFFAOYSA-N
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Description

“1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione” is a potent antagonist of D4 receptors, with >1,100-fold selectivity over D2 and D3 receptors . It has been used in the development of radioligands for use with positron emission tomography (PET) imaging of D4 receptors in the brain .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .

Scientific Research Applications

Crystallography

The compound has been used in crystallography studies . The crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide), has been reported . These studies can provide valuable insights into the molecular structure and bonding of the compound.

Organic Light Emitting Diodes (OLEDs)

The compound has been used in the fabrication of high-performance deep-blue OLEDs . Specifically, derivatives of the compound that provide blue light were designed and synthesized . These compounds showed higher glass transition temperatures and demonstrated enhanced thermal properties . They also exhibited superior photophysical, electrochemical, and electroluminescent properties .

Synthesis of Phenanthroimidazole Derivatives

The compound has been used in the synthesis of phenanthroimidazole derivatives . These derivatives have been used in the development of high-efficiency blue emitters for OLED devices .

Vanilloid Receptor 1 (TRPV1) Antagonist

A related compound, (E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide, has been described as a novel TRPV1 antagonist . TRPV1 is a receptor involved in pain perception, and antagonists of this receptor have potential applications in pain management .

Donor-Acceptor Structures for OLEDs

The compound has been used in the design of donor-acceptor structures for OLEDs . These structures have been shown to improve color purity, enhance thermal stabilities and quantum efficiencies, and increase exciton utilization efficiency .

Electroluminescent Materials

The compound has been used in the development of electroluminescent materials . These materials have high efficiency and can serve as cost-effective alternatives for OLED devices .

Future Directions

The neurophysiological role of D4 receptors remains to be defined. Thus, there is a need for selective ligands to investigate the pharmacological role of D4 receptors . This compound, due to its high selectivity for D4 receptors, could potentially be used in future research in this area .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-15(13-4-2-1-3-5-13)7-8-16(20)14-6-9-17-18(12-14)22-11-10-21-17/h1-6,9,12H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCDRSSVFUCURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione

CAS RN

1360540-81-3
Record name Dalosirvat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360540813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DALOSIRVAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX6T87A52I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Triethylamine (3.61 mmol) and benzaldehyde (4.3 mmol) in dry dioxane (10 mL) was added to a solution of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(dimethylamino)propan-1-one (XVI) (5.4 mmol) and 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.43 mmol) in dioxane heated at 95° C. under nitrogen. The solution was further heated overnight at 95° C. The solution was cooled and excess solvent was evaporated under vacuum. The residue was partitioned between CH2Cl2 and water. The organic phase was dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography eluting with ethyl acetate in hexane gradient to yield 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione 1 as a white solid (12% yield). 1H NMR (DMSO-d6, 400 MHz): δ ppm 3.33-3.37 (m, 4H), 4.29 (m, 2H), 4.34 (m, 2H), 6.98 (m, 1H), 7.48 (m, 1H), 7.55 (m, 3H), 7.64 (m, 1H), 8.00-8.02 (m, 2H); ESIMS found C18H16O4 m/z 297 (M+H).
Quantity
3.61 mmol
Type
reactant
Reaction Step One
Quantity
4.3 mmol
Type
reactant
Reaction Step One
Quantity
5.4 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.43 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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